High-Affinity Binding to Phenytoin-Specific Sites in Rat Brain
In a direct head-to-head comparison, MPPH demonstrates binding affinity for phenytoin (PHT)-specific sites in rat brain that is equivalent to PHT itself and markedly superior to its close structural analog, HPPH. This establishes MPPH as a valuable tool for probing PHT binding sites where other hydantoins fail [1].
| Evidence Dimension | Binding Affinity for Phenytoin-Specific Sites in Rat Brain |
|---|---|
| Target Compound Data | Highest affinity (reported as equivalent to Phenytoin) |
| Comparator Or Baseline | Phenytoin (PHT): Highest affinity; 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH): Markedly decreased affinity |
| Quantified Difference | MPPH shows equivalent highest affinity with PHT; HPPH exhibits a marked decrease in binding. |
| Conditions | Receptor assay using 3H-PHT with ammonium sulfate precipitation and glass filter filtration methods in rat brain homogenates. |
Why This Matters
For researchers investigating the molecular pharmacology of phenytoin, MPPH is a non-radioactive, high-affinity probe, whereas its close analog HPPH is not a suitable alternative due to its significantly reduced binding.
- [1] Binding Selectivity of the PHT Binding Sites in Rat Brain. Journal of the Japan Epilepsy Society, 1983, 1(2), 159-164. doi:10.3805/jjes.1.159. View Source
